molecular formula C12H16ClNO3 B3246329 O-Allyl-L-Tyrosine HCl CAS No. 177842-05-6

O-Allyl-L-Tyrosine HCl

Cat. No.: B3246329
CAS No.: 177842-05-6
M. Wt: 257.71 g/mol
InChI Key: IZKJWPGPYBVSQU-MERQFXBCSA-N
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Description

O-Allyl-L-Tyrosine Hydrochloride is a derivative of the amino acid L-Tyrosine, where the hydroxyl group on the phenyl ring is substituted with an allyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Allyl-L-Tyrosine Hydrochloride typically involves the protection of the amino and carboxyl groups of L-Tyrosine, followed by the allylation of the phenolic hydroxyl group. One common method includes the use of N-tert-butyloxycarbonyl (Boc) protection for the amino group and methyl ester protection for the carboxyl group. The protected L-Tyrosine is then reacted with allyl bromide in the presence of a base such as potassium carbonate to introduce the allyl group. The final step involves deprotection of the Boc and methyl ester groups, followed by conversion to the hydrochloride salt .

Industrial Production Methods

Industrial production of O-Allyl-L-Tyrosine Hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the allylation step and efficient purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

O-Allyl-L-Tyrosine Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The allyl group can be reduced to form saturated derivatives.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation of the allyl group.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the allyl group to a propyl group.

    Substitution: Nucleophiles such as alkyl halides can react with the phenolic hydroxyl group under basic conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated derivatives such as propyl-L-Tyrosine.

    Substitution: Alkylated derivatives of L-Tyrosine.

Scientific Research Applications

O-Allyl-L-Tyrosine Hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-Allyl-L-Tyrosine Hydrochloride involves its interaction with enzymes and receptors in biological systems. The allyl group can enhance the compound’s binding affinity to certain enzymes, potentially altering their activity. This can affect various metabolic pathways, including those involved in neurotransmitter synthesis and degradation .

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosine: The parent amino acid, which lacks the allyl group.

    L-Tyrosine Methyl Ester: A derivative with a methyl ester group instead of the allyl group.

    N-tert-Butyloxycarbonyl-O-Allyl-L-Tyrosine: A protected form of O-Allyl-L-Tyrosine.

Uniqueness

O-Allyl-L-Tyrosine Hydrochloride is unique due to the presence of the allyl group, which can confer different chemical and biological properties compared to its parent compound and other derivatives. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

(2S)-2-amino-3-(4-prop-2-enoxyphenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15;/h2-6,11H,1,7-8,13H2,(H,14,15);1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKJWPGPYBVSQU-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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